molecular formula C13H12N2OS B2650270 (4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one CAS No. 91121-99-2

(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2650270
CAS No.: 91121-99-2
M. Wt: 244.31
InChI Key: DSJWKTODCOCNPH-PAUBHIBZSA-N
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Description

This compound is a heterocyclic imidazolone derivative characterized by:

  • (2E)-3-Phenylpropenylidene substituent at position 4, introducing a conjugated π-system that may enhance UV absorbance and facilitate π-π interactions in biological systems .
  • Stereochemical specificity: The (4Z) and (2E) configurations define the spatial arrangement of substituents, influencing molecular geometry and intermolecular interactions .

Structural determination of such compounds typically employs X-ray crystallography using software suites like SHELXL and ORTEP .

Properties

IUPAC Name

(4Z)-2-methylsulfanyl-4-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-17-13-14-11(12(16)15-13)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3,(H,14,15,16)/b8-5+,11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJWKTODCOCNPH-PAUBHIBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC=CC2=CC=CC=C2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=N/C(=C\C=C\C2=CC=CC=C2)/C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one , often referred to as EVT-2787344 , has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various fields of research.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazole ring with a methylsulfanyl group and a phenylpropene moiety. Its molecular formula is C14H15N3OSC_{14}H_{15}N_3OS with a molecular weight of approximately 273.35 g/mol. The presence of the methylsulfanyl group may enhance its lipophilicity, potentially affecting its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic pathway remains proprietary in many studies; however, it often includes condensation reactions leading to the formation of the imidazole core.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to EVT-2787344 have shown moderate to excellent activity against various bacterial strains. A comparative study highlighted that certain derivatives achieved minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Bacterial Strain
EVT-278734416Staphylococcus aureus
EVT-278734432Escherichia coli
Reference Compound8Bacillus subtilis

Antifungal Activity

The antifungal properties of similar imidazole derivatives have also been explored. In vitro tests against common phytopathogens revealed that certain compounds exhibited antifungal activity with IC50 values indicating effective growth inhibition at low concentrations .

Anticancer Activity

Emerging research indicates that EVT-2787344 may possess anticancer properties. Studies involving cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) have shown promising results, with some derivatives exhibiting IC50 values below 30 µM, suggesting potential as chemotherapeutic agents .

Cell LineIC50 (µM)Compound Tested
HCT-1166.2EVT-2787344
T47D27.3EVT-2787344

The exact mechanism by which EVT-2787344 exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, possibly disrupting cellular processes or signaling pathways critical for microbial and cancer cell survival.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of EVT-2787344 against a panel of bacterial strains. Results indicated significant inhibition, particularly against Staphylococcus aureus, suggesting its potential utility in treating infections caused by resistant strains.
  • Anticancer Potential : Another investigation focused on the anticancer activities of EVT-2787344 in vitro, demonstrating selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Key Properties/Applications References
(4Z)-2-(Methylsulfanyl)-4-[(2E)-3-phenylpropenylidene]-4,5-dihydro-1H-imidazol-5-one Imidazol-5-one Methylsulfanyl (2E)-3-Phenylpropenylidene Conjugated system for UV studies
(4Z)-4-[(2E)-1-Hydroxy-3-(4-methoxyphenyl)propenylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Pyrazol-5-one Hydroxyl 4-Methoxyphenyl-propenylidene Enhanced H-bonding; lower lipophilicity
5-[(4-Isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one Imidazolidin-4-one Thioxo (S) 4-Isopropylphenylmethylene High lipophilicity; potential kinase inhibition
(5Z)-3-Cyclopropyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-imidazolidin-4-one Imidazolidin-4-one Sulfanylidene (S) 3,4-Dimethoxyphenylmethylidene Electron-rich aromatic system

Key Observations:

Core Structure Variations: Imidazol-5-one (target) vs. pyrazol-5-one (): The pyrazol-5-one core lacks the nitrogen atom at position 3, altering electronic distribution and hydrogen-bonding capacity .

Substituent Effects :

  • Methylsulfanyl (target) vs. Thioxo () : Both sulfur-containing groups enhance lipophilicity, but the thioxo group may increase hydrogen-bond acceptor strength .
  • Propenylidene Chains : The (2E)-3-phenylpropenylidene group in the target compound offers a planar, conjugated system compared to the twisted 4-isopropylphenylmethylene group in , which introduces steric hindrance .

Stereochemical Impact :

  • The (4Z) configuration in the target compound ensures the propenylidene substituent lies on the same side as the imidazolone ring, optimizing π-π stacking. In contrast, compounds lacking stereochemical specificity (e.g., ) may exhibit variable packing efficiencies .

Synthetic Routes :

  • The target compound’s synthesis likely involves condensation reactions to install the propenylidene group, similar to methods described for chlorinated imidazole derivatives in .

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